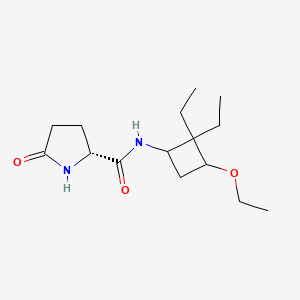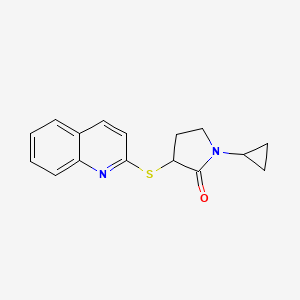
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide, commonly known as isothiochromene, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. Isothiochromene is a five-membered ring system that contains both nitrogen and sulfur atoms. The compound has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of isothiochromene is not fully understood. However, it is believed that the compound exerts its biological activities through various mechanisms, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. Isothiochromene has been shown to inhibit the activity of various enzymes, including DNA topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. The compound has also been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response. Isothiochromene has been found to induce apoptosis, or programmed cell death, in various cancer cell lines, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Isothiochromene has been found to exert various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit cell growth and proliferation, induce apoptosis, and modulate various signaling pathways, including the NF-κB pathway. Isothiochromene has also been found to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various oxidative stress and inflammatory-related diseases. In addition, the compound has been found to exhibit antibacterial and antifungal properties, which may be useful in the treatment of various infectious diseases.
実験室実験の利点と制限
Isothiochromene has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize using various methods and is readily available. Isothiochromene has been extensively studied for its potential applications in scientific research and has been found to exhibit a wide range of biological activities. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. In addition, further studies are needed to fully understand the mechanism of action of isothiochromene and its potential applications in various disease models.
将来の方向性
Isothiochromene has several potential future directions for scientific research. The compound has been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties. Further studies are needed to fully understand the mechanism of action of isothiochromene and its potential applications in various disease models. In addition, the development of novel derivatives of isothiochromene may lead to the discovery of more potent and selective compounds with improved pharmacological properties. Isothiochromene also has potential applications in the development of new drugs for the treatment of various diseases, including cancer, viral infections, and inflammatory-related diseases.
合成法
Isothiochromene can be synthesized through several methods, including the Pictet-Spengler reaction, the Hantzsch synthesis, and the Robinson annulation. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline intermediate, which is then oxidized to form isothiochromene. The Hantzsch synthesis involves the reaction of a β-ketoester, an aldehyde, and an amine in the presence of a reducing agent to form a dihydropyridine intermediate, which is then oxidized to form isothiochromene. The Robinson annulation involves the reaction of an α,β-unsaturated ketone with an aldehyde or ketone in the presence of a base to form a cyclohexenone intermediate, which is then reduced to form isothiochromene.
科学的研究の応用
Isothiochromene has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties. Isothiochromene has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to inhibit the replication of several viruses, including the human immunodeficiency virus (HIV), the hepatitis B virus (HBV), and the hepatitis C virus (HCV). Isothiochromene has been found to possess antibacterial and antifungal properties and has been shown to inhibit the growth of various bacterial and fungal strains. The compound has also been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-8-13(17-19-10)15(18)16-9-14-12-5-3-2-4-11(12)6-7-20-14/h2-5,8,14H,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIITWCHJWAYAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2C3=CC=CC=C3CCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)
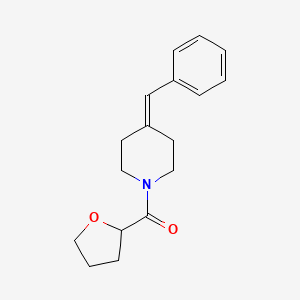
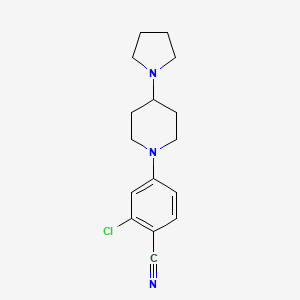
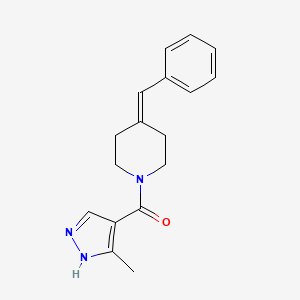

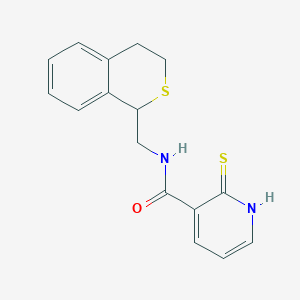


![3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)
